molecular formula C20H22N2O3S B2543454 Methyl 3-(1,3-benzothiazole-2-amido)adamantane-1-carboxylate CAS No. 1207040-71-8

Methyl 3-(1,3-benzothiazole-2-amido)adamantane-1-carboxylate

Cat. No.: B2543454
CAS No.: 1207040-71-8
M. Wt: 370.47
InChI Key: XWPHQRBHFWMQMI-UHFFFAOYSA-N
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Description

“Methyl 3-(1,3-benzothiazole-2-amido)adamantane-1-carboxylate” is a complex organic compound that incorporates elements of adamantane and benzothiazole chemistry . Adamantane is a fascinating class of polycyclic hydrocarbons with unique physical and chemical properties . It’s a member of the larger family of diamondoids, named for their nanoscale substructures of the sp3-hybridized diamond lattice . Benzothiazoles, on the other hand, are heterocyclic aromatic compounds that are often used in organic synthesis .


Synthesis Analysis

The synthesis of substituted adamantanes, like the one in this compound, is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The synthesis of benzothiazoles often involves the formation of an aryl glyoxal, ring-opening of the benzothiazole followed by condensation of the amino group with the aryl glyoxal, cyclization, and oxidation .


Molecular Structure Analysis

The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . This similarity led to the name adamantane, which is derived from the Greek adamantinos (relating to steel or diamond) . The benzothiazole part of the molecule adds additional complexity to the structure .


Chemical Reactions Analysis

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . They undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .


Physical and Chemical Properties Analysis

Adamantane is a white solid with a camphor-like odor . It’s the simplest diamondoid and the most stable isomer of C10H16 . The incorporation of adamantane fragments in pharmaceuticals has an effect of improving the lipophilicity and stability of drugs .

Scientific Research Applications

Synthesis and Chemical Reactions

Methyl 3-(1,3-benzothiazole-2-amido)adamantane-1-carboxylate, as part of the adamantine and benzothiazole derivative families, is involved in various chemical syntheses and reactions aiming to explore its potential applications, including its role in developing novel compounds with antiviral, antitumor, antimicrobial, and antioxidant properties.

  • Antiviral and Antitumor Properties : Research on adamantane derivatives reveals their significant potential in antiviral and antitumor applications. For instance, derivatives have shown high anti-smallpox activity and promising effects against tumor growth. These compounds are being designed to selectively target cancerous cells, minimizing damage to healthy cells and improving therapeutic outcomes (Moiseev et al., 2012); (Yoshida et al., 2005).

  • Chemical Synthesis and Modification : The compound plays a critical role in the synthesis of novel molecules, showcasing its versatility in creating diverse derivatives with improved biological activity. This includes the synthesis of N-(R)-2-(1-Adamantyl)-1H-Benzimidazole-5(6)- Carboxamide, Carbohydrazide, and 1,3,4-Oxadiazole derivatives, indicating its utility in developing new chemical entities with potential pharmacological applications (Soselia et al., 2020).

  • Antioxidant and Antiproliferative Activities : Research into 1,3,4-thiadiazoles derived from phenolic acids, containing the adamantane ring, has shown excellent antioxidant and cytotoxic activities against cancer cells. This highlights the compound's role in developing new antioxidants and antiproliferative agents, offering new avenues for cancer therapy (Jakovljević et al., 2017).

  • Coordination Polymers and Catalysis : Orthogonally substituted azole-carboxylate adamantane ligands synthesized from 1-adamantanecarboxylic acid have been used for preparing coordination polymers. These findings suggest potential applications in catalysis and materials science, further expanding the compound's utility in diverse scientific fields (Pavlov et al., 2019).

  • Antimicrobial Activity : Adamantane-1-carbohydrazide derivatives, prepared through reactions with heterocyclic aldehydes, exhibited potent broad-spectrum antimicrobial activity. This underscores the potential of this compound derivatives in developing new antimicrobial agents to combat resistant bacterial and fungal strains (El-Emam et al., 2012).

Safety and Hazards

While specific safety data for “Methyl 3-(1,3-benzothiazole-2-amido)adamantane-1-carboxylate” is not available, general safety measures for handling adamantane include avoiding dust formation and ensuring adequate ventilation . In case of eye or skin contact, rinse immediately with plenty of water and seek medical attention .

Future Directions

The future of adamantane chemistry involves the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids . The recent advances in creating and utilizing new materials based on natural and synthetic nanodiamonds highlight the potential of this field .

Biochemical Analysis

Biochemical Properties

Methyl 3-(1,3-benzothiazole-2-amido)adamantane-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, this compound can bind to specific proteins, altering their conformation and function. For example, it has been observed to interact with heat shock proteins, which are involved in protein folding and stress response . These interactions highlight the potential of this compound in modulating biochemical pathways and cellular functions.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been found to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . By modulating the activity of key signaling molecules, such as kinases and transcription factors, this compound can induce changes in gene expression and cellular metabolism. For instance, it has been reported to upregulate the expression of genes involved in oxidative stress response and downregulate those associated with inflammation . These effects suggest that this compound may have therapeutic potential in conditions characterized by dysregulated cell signaling and gene expression.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to modulate enzyme activity. This compound can form hydrogen bonds and hydrophobic interactions with target proteins, leading to changes in their conformation and function . Additionally, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . These molecular interactions contribute to the compound’s ability to modulate biochemical pathways and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions and cell types used. In some studies, prolonged exposure to the compound has been associated with changes in cell morphology and viability, suggesting potential cytotoxic effects at higher concentrations . These findings underscore the importance of optimizing experimental conditions to achieve desired outcomes.

Dosage Effects in Animal Models

The effects of this compound in animal models have been shown to vary with different dosages. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These dose-dependent effects highlight the need for careful dose optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further conjugated and excreted. The compound’s metabolism can also influence the levels of other metabolites, thereby affecting metabolic flux and overall cellular metabolism . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug-drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion and active transport mechanisms, leading to its accumulation in various cellular compartments. Additionally, it can bind to plasma proteins, which can influence its distribution and bioavailability . These transport and distribution properties are important for understanding the compound’s pharmacokinetics and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that can affect its activity and function. The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules and modulate cellular processes . Additionally, it can be targeted to specific organelles, such as mitochondria and lysosomes, through post-translational modifications and targeting signals . These localization patterns are important for understanding the compound’s mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

methyl 3-(1,3-benzothiazole-2-carbonylamino)adamantane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-25-18(24)19-7-12-6-13(8-19)10-20(9-12,11-19)22-16(23)17-21-14-4-2-3-5-15(14)26-17/h2-5,12-13H,6-11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWPHQRBHFWMQMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC3CC(C1)CC(C3)(C2)NC(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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